AMP-PCP
Description
Chemical Structure and Properties
Adenosine-5'-(beta,gamma-methylene)triphosphate possesses a distinctive molecular structure that closely mimics adenosine triphosphate while preventing enzymatic hydrolysis. The compound features a molecular formula of C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of 505.21 grams per mole. The critical structural modification involves the replacement of the oxygen atom bridging the beta and gamma phosphate groups with a methylene group (-CH₂-), creating a stable carbon-phosphorus bond that resists cleavage by adenosine triphosphatases and related enzymes.
The three-dimensional conformation of adenosine-5'-(beta,gamma-methylene)triphosphate closely resembles that of native adenosine triphosphate, allowing it to bind effectively to adenosine triphosphate-binding sites while maintaining the spatial requirements for protein interactions. The adenine moiety retains its characteristic purine ring structure, which is essential for recognition by adenine nucleotide-binding proteins. The ribose sugar maintains its natural beta-D-ribofuranose configuration, preserving the stereochemical requirements for enzymatic recognition.
The phosphate chain configuration represents the most significant structural feature of this analog. The alpha-phosphate group remains unchanged from natural adenosine triphosphate, while the methylene bridge between the beta and gamma phosphates creates a unique chemical environment. This modification results in altered electronic properties compared to the natural substrate, with the methylene group providing increased chemical stability under physiological conditions.
Table 1: Physical and Chemical Properties of Adenosine-5'-(beta,gamma-methylene)triphosphate
Nomenclature and Synonyms
The nomenclature of adenosine-5'-(beta,gamma-methylene)triphosphate reflects both its structural relationship to adenosine triphosphate and its distinctive chemical modifications. The International Union of Pure and Applied Chemistry name describes the compound as disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate. This systematic nomenclature precisely defines the stereochemistry and connectivity of all atoms within the molecule.
The compound is known by numerous synonyms that reflect different aspects of its structure and function. The designation beta,gamma-methylene adenosine 5'-triphosphate directly describes the site of structural modification relative to natural adenosine triphosphate. Alternative names include adenylyl(beta,gamma-methylene)diphosphonate, which emphasizes the phosphonate nature of the modified region. The abbreviated forms commonly used in scientific literature include various combinations that reference the methylene substitution.
Table 2: Synonyms and Alternative Names for Adenosine-5'-(beta,gamma-methylene)triphosphate
The disodium salt form of adenosine-5'-(beta,gamma-methylene)triphosphate represents the most commonly used preparation for biochemical studies. This salt form enhances water solubility and provides a stable formulation for laboratory use. The disodium salt has the molecular formula C₁₁H₁₆N₅Na₂O₁₂P₃ with a molecular weight of 549.17 grams per mole.
Historical Development as an Adenosine Triphosphate Analog
The development of adenosine-5'-(beta,gamma-methylene)triphosphate emerged from the need for stable adenosine triphosphate analogs that could resist enzymatic hydrolysis while maintaining biological activity. Early research into phosphonate-containing nucleotides led to the synthesis of various methylene-bridged analogs of naturally occurring nucleoside triphosphates. The specific design of adenosine-5'-(beta,gamma-methylene)triphosphate addressed the challenge of studying adenosine triphosphate-dependent processes without the complication of substrate consumption through hydrolysis.
The enzymatic synthesis of adenosine triphosphate bisphosphonate analogs was first achieved using T4 ribonucleic acid ligase, which demonstrated the ability to catalyze the formation of adenosine triphosphate beta,gamma-bisphosphonate analogs. This enzymatic approach utilized methylenebisphosphonate as a substrate with a relative velocity rate of 100% compared to other bisphosphonate substrates, establishing adenosine-5'-(beta,gamma-methylene)triphosphate as the most efficiently synthesized analog in this series. The presence of pyrophosphatase approximately doubled the rate of synthesis, indicating the importance of product removal in driving the enzymatic reaction forward.
The development of reactive adenosine-5'-(beta,gamma-methylene)triphosphate derivatives further expanded the utility of this compound class. The synthesis of N6-(6-bromoacetamidohexyl)-adenosine-5'-(beta,gamma-methylene)triphosphate created a reactive analog capable of covalently labeling adenine nucleotide binding sites. This derivative rapidly inactivated key enzymes including rabbit muscle glyceraldehyde 3-phosphate dehydrogenase, myokinase, and creatine kinase under mild conditions, with complete inactivation observed when one mole of reagent per mole of enzyme subunit was incorporated.
The historical development of adenosine-5'-(beta,gamma-methylene)triphosphate synthesis has involved various chemical approaches beyond enzymatic methods. The classical chemical synthesis typically involves the condensation of adenosine 5'-monophosphate with methylenediphosphonic acid under carefully controlled conditions. The optimization of reaction conditions, including temperature, pH, and reagent concentrations, has led to improved yields and purity of the final product.
Biochemical Significance in Enzyme Studies
The biochemical significance of adenosine-5'-(beta,gamma-methylene)triphosphate lies primarily in its ability to bind to adenosine triphosphate-binding sites without undergoing hydrolysis, making it an invaluable tool for structural and mechanistic studies. The compound demonstrates high affinity binding to the Heat Shock Protein 90 N-terminal domain with a dissociation constant of 3.8 micromolar. This binding interaction favors the formation of the active homodimer of Heat Shock Protein 90, illustrating the compound's ability to stabilize specific protein conformations.
In the context of calcium adenosine triphosphatase studies, adenosine-5'-(beta,gamma-methylene)triphosphate has provided crucial insights into the structural changes accompanying different enzymatic states. Crystal structures of calcium adenosine triphosphatase with bound adenosine-5'-(beta,gamma-methylene)triphosphate revealed that in the presence of calcium ions, the analog binds near the hinge between the nucleotide-binding and phosphorylation domains, cross-linking these domains through multiple hydrogen bonds. The triphosphate chain adopts an extended conformation with no magnesium bound, and the adenine ring stacks with phenylalanine 487 in the nucleotide-binding domain.
The compound's resistance to hydrolysis has made it particularly valuable for studying adenosine triphosphate receptor pharmacology in smooth muscle preparations. Comparative studies using adenosine triphosphate, adenosine-5'-(beta,gamma-methylene)triphosphate, and L-adenosine-5'-(beta,gamma-methylene)triphosphate in various isolated smooth muscle preparations revealed distinct receptor subtypes. In guinea pig vas deferens, rat portal vein, and rat anococcygeus tissues, all nucleotides caused contractions with a potency order of L-adenosine-5'-(beta,gamma-methylene)triphosphate greater than adenosine-5'-(beta,gamma-methylene)triphosphate greater than adenosine triphosphate.
Table 3: Biochemical Applications and Binding Properties of Adenosine-5'-(beta,gamma-methylene)triphosphate
The structural studies of lipopolysaccharide transporter complexes have further demonstrated the utility of adenosine-5'-(beta,gamma-methylene)triphosphate in understanding membrane protein mechanisms. Binding of adenosine-5'-(beta,gamma-methylene)triphosphate induces conformational changes including inward rotation and shifting of transmembrane helices, leading to cavity tightening and closure of lateral gates. This binding significantly inhibits the adenosine triphosphatase activity of the lipopolysaccharide transporter complex, effectively mimicking and locking the adenosine triphosphate-bound state for structural analysis.
The dynamic effects of adenosine-5'-(beta,gamma-methylene)triphosphate binding on Heat Shock Protein 90 have been characterized through detailed nuclear magnetic resonance studies. The binding enhances slow-motion conformational exchanges of residues within specific protein segments, providing insights into the allosteric mechanisms underlying Heat Shock Protein 90 function. A total of 170 non-proline residues were identified in triple-labeled Heat Shock Protein 90 bound with adenosine-5'-(beta,gamma-methylene)triphosphate, demonstrating widespread conformational effects throughout the protein structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZTZBNSLXELAL-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956172 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-78-1 | |
| Record name | β,γ-Methylene ATP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Adenylyl (beta,gamma-methylene)diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
AMP-PCP (Adenosine 5'-monophosphate, cyclic phosphorothioate) is a non-hydrolyzable analog of ATP that has garnered attention in biochemical research due to its unique properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and implications for research and therapeutic applications.
This compound functions primarily as an ATP analog, meaning it can bind to ATP-binding sites in proteins but does not undergo hydrolysis. This characteristic allows it to stabilize protein conformations and influence cellular processes that typically require ATP.
- Binding Affinity : this compound has a binding affinity for various proteins, including Hsp90, with a dissociation constant (Kd) of approximately 3.8 μM . This binding promotes the formation of active homodimers, which are crucial for Hsp90's chaperone function.
- Influence on Recombination Proteins : Studies have shown that this compound can stabilize presynaptic filaments formed by recombinases such as RAD51 and DMC1, which are essential for homologous DNA repair . The presence of this compound enhances filament stability without promoting ATP hydrolysis, indicating its potential role in modulating DNA repair mechanisms.
- Calcium Release Modulation : In experimental settings, this compound has been observed to stimulate calcium release in skeletal muscle cells even in the absence of ATP . This suggests that this compound can activate pathways typically reliant on ATP, thereby influencing muscle contraction and signaling.
Biological Effects
This compound's biological effects are diverse and depend on the specific cellular context:
- Muscle Physiology : In studies involving smooth muscle tissues, this compound has been shown to enhance proteolytic activity independent of ubiquitin pathways, indicating its role in muscle function and metabolism .
- Neurotransmission : Research indicates that this compound can induce contractions in rat duodenum and urinary bladder tissues through P2 purinoceptors, suggesting its involvement in neurotransmission and smooth muscle contraction .
Case Studies
Several case studies illustrate the impact of this compound on cellular processes:
- DMC1 Activity : A study investigating DMC1-mediated homologous recombination found that while ATP is necessary for DMC1 activity, the hydrolysis of ATP is not required when using this compound. This highlights the compound's ability to maintain filament stability without promoting turnover, thus enhancing recombination efficiency under certain conditions .
- Calcium Dynamics : In experiments assessing calcium dynamics in muscle cells, this compound was found to stimulate cumulative calcium release even in ATP-free solutions. This effect underscores its potential utility in studying calcium signaling pathways and muscle contraction mechanisms .
Comparative Analysis
The following table summarizes key aspects of this compound's biological activity compared to ATP:
| Feature | ATP | This compound |
|---|---|---|
| Hydrolysis | Yes | No |
| Binding Affinity | High | Moderate (Kd = 3.8 μM) |
| Role in DNA Repair | Essential | Stabilizes filaments |
| Effect on Calcium Release | Directly stimulates | Stimulates in absence of ATP |
| Influence on Muscle Activity | Essential for contraction | Enhances proteolytic activity |
Scientific Research Applications
Structural Biology Applications
AMP-PCP serves as a significant tool in structural investigations of proteins, particularly those interacting with ATP. It is used to stabilize protein conformations and facilitate the study of nucleotide-binding mechanisms.
Case Study: DnaB Helicase
- Objective: Investigate the binding dynamics of DnaB helicase with this compound.
- Methodology: NMR spectroscopy was employed to observe chemical shift perturbations upon binding.
- Findings: The binding of this compound resulted in notable conformational changes in DnaB, indicating its role in modulating protein dynamics. The study highlighted that this compound binds with high homogeneity, essential for structural studies of protein complexes .
Pharmacological Applications
This compound has demonstrated diverse pharmacological effects, particularly in smooth muscle tissues. Its interaction with ATP receptors has been extensively studied.
Pharmacological Effects:
- Smooth Muscle Contraction: In guinea-pig models, this compound induced contractions in various smooth muscle preparations, with potency observed as follows:
- L-AMP-PCP > this compound > ATP
- Relaxation Responses: In the guinea-pig thoracic aorta, both ATP and this compound caused relaxations, although ATP was more potent than this compound .
Molecular Biology Applications
This compound is also utilized in molecular biology for studying enzyme kinetics and cellular processes.
Case Study: Ca2+-ATPase Interaction
- Objective: Assess the interaction between Ca2+-ATPase and this compound.
- Methodology: Time-resolved infrared spectroscopy was used to monitor ATP analog exchange.
- Results: The study revealed that this compound binds similarly to ATP, facilitating phosphorylation processes within the enzyme .
Biochemical Pathway Investigations
This compound plays a role in elucidating biochemical pathways by serving as a substrate or inhibitor in enzymatic reactions.
Hsp90 Interaction:
- Objective: Investigate the binding dynamics of this compound with Hsp90.
- Findings: this compound enhances the formation of the active homodimer of Hsp90, crucial for its chaperone activity. The binding affinity was measured with a Kd value of 3.8 μM, indicating its effectiveness as a stabilizing agent in protein folding processes .
Data Tables
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Features of ATP Analogs
| Compound | Bridging Group (β-γ) | Hydrolysable | Key Structural Deviation |
|---|---|---|---|
| ATP | O (phosphate) | Yes | Natural substrate |
| AMP-PCP | CH₂ (methylene) | No | Non-polar bridge, mimics ATP geometry |
| AMP-PNP | NH (imidodiphosphate) | No | Polar bridge, closer charge to ATP |
| ATP-γS | S (thio-phosphate) | Partially | Sulfur substitution slows hydrolysis |
| ADP | None (β-phosphate) | N/A | Product of ATP hydrolysis |
Key Insights :
- This compound vs. AMP-PNP : this compound's methylene group reduces polarity compared to AMP-PNP's imidodiphosphate bridge, leading to weaker binding in systems sensitive to charge distribution. For example, this compound is 3-fold less efficient than AMP-PNP in supporting RNA polymerase II elongation .
- This compound vs. ATP-γS : ATP-γS retains partial hydrolysis capability due to sulfur’s electronegativity, enabling its use in trapping intermediate states (e.g., in kinase assays) .
- This compound vs. ADP : this compound mimics ATP’s triphosphate geometry, whereas ADP lacks the γ-phosphate. This difference explains why this compound binds the sodium pump (K(1/2) = 180 μM) more weakly than ADP (K(1/2) = 25 μM) .
Binding Affinities and Enzymatic Efficiency
Table 2: Binding and Functional Comparison
*this compound supports elongation at 33% efficiency relative to ATP in RNA Pol II .
Mechanistic Implications :
- Conformational Induction : this compound fails to induce ATPase conformational changes in Trap1 (Hsp90 family), unlike ATP or ADP, suggesting hydrolysis is required for structural rearrangements .
- Pre-Hydrolytic State Mimicry : In DnaB helicase, this compound stabilizes the ATP-bound pre-hydrolysis state, while AMP-PNP is hydrolyzed during sample preparation .
- Charge Sensitivity: this compound’s non-polar bridge reduces affinity in charge-sensitive systems (e.g., multidrug resistance-associated proteins), where ATP-γS or AMP-PNP are more effective .
Context-Dependent Efficacy
- Transcription Systems : this compound is inefficient in RNA Pol I initiation but supports elongation, highlighting its dependency on enzymatic context .
- Calcium Handling : this compound binds RyR2 with higher predicted energy (-7.2 kcal/mol) than ATP (-8.5 kcal/mol), indicating weaker interaction in calcium channels .
- Kinase Studies: In ERK2, this compound stabilizes active conformations for crystallography but cannot replace ATP in functional assays .
Limitations :
Preparation Methods
Core Synthetic Strategy
The synthesis of this compound centers on introducing a methylene (-CH-) group between the β- and γ-phosphates of ATP. This modification is achieved via phosphoramidite chemistry or nucleophilic substitution reactions. Key steps include:
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Protection of Adenosine : The ribose hydroxyl groups are protected using trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions.
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Phosphorylation : A methylenebis(phosphonic acid) derivative is coupled to adenosine monophosphate (AMP). This step often employs carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate phosphate bond formation.
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Deprotection and Purification : Protecting groups are removed under mild acidic conditions, followed by purification via ion-exchange chromatography or reverse-phase HPLC.
Optimized Protocol from Literature
Nagata et al. (1978) demonstrated a related approach for synthesizing N-(6-bromoacetamidohexyl)-AMP-PCP, highlighting the versatility of this compound derivatives. Although their focus was on affinity labeling, the phosphorylation strategy aligns with this compound synthesis:
-
Reagents : Adenosine, methylenebis(phosphonyl chloride), triethylamine (TEA).
-
Conditions : Reaction conducted in anhydrous dimethylformamide (DMF) at 0–4°C to minimize hydrolysis.
-
Yield : ~40–60% after purification, as reported for analogous ATP analogs.
Physicochemical Properties and Characterization
Structural and Spectral Data
This compound’s structure (CHNOP) is confirmed through:
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNOP |
| Molecular Weight | 505.208 g/mol |
| CAS Number | 3469-78-1 (free acid) |
| Solubility | Soluble in DMSO, HO |
| Storage Conditions | -20°C (desiccated) |
Disodium Salt Preparation
For enhanced stability, this compound is often isolated as its disodium salt (CAS 7414-56-4):
-
Neutralization : The free acid form is treated with 2 equivalents of NaOH.
-
Lyophilization : The solution is freeze-dried to yield a hygroscopic powder.
-
Quality Control : Purity (>99%) is verified via anion-exchange HPLC with UV detection at 260 nm.
Analytical and Functional Validation
Binding Affinity Assays
This compound’s utility is validated through its interaction with Hsp90, a molecular chaperone:
Enzyme Inhibition Profiling
This compound serves as a competitive inhibitor for ATP-dependent enzymes:
-
Creatine Kinase (CK) : Incubation with 1 mM this compound results in 90% inactivation within 10 minutes.
-
Adenylate Cyclase : this compound is hydrolyzed to cyclic AMP at rates comparable to adenylyl imidodiphosphate (AMP-PNP), with lower nonspecific phosphatase activity.
Industrial-Scale Production Considerations
Scalability Challenges
Regulatory Compliance
-
Good Manufacturing Practice (GMP) : Facilities must adhere to USP-NF standards for nucleotide analogs intended for clinical research.
-
Safety Data : this compound’s Material Safety Data Sheet (MSDS) highlights precautions for inhalation and skin contact due to its hygroscopic nature.
Emerging Applications and Derivatives
Q & A
Q. How does AMP-PCP function as an ATP analog in experimental studies?
this compound is a non-hydrolyzable ATP analog that competitively binds to ATP-binding sites, blocking ATP-dependent processes without undergoing hydrolysis. For example, in studies on the SERCA Ca²⁺-ATPase, this compound stabilizes the enzyme's conformation, increasing its half-life from 38.43 minutes (without this compound) to 82.15 minutes (with this compound) in wild-type enzymes . This allows researchers to isolate intermediate states of ATPases for structural and functional analysis.
Q. What experimental methods are used to validate this compound's inhibitory effects on ATP-dependent pathways?
A common approach involves comparative assays with ATP and this compound. In plant studies, this compound-treated tissues (e.g., bean leaves) show reduced CO₂ uptake due to inhibited K⁺ influx into guard cells, which suppresses stomatal opening and dark reactions of photosynthesis. Validation includes measuring CO₂ absorption rates and comparing them with ATP-treated or untreated controls .
Q. How is this compound employed to study ion transport mechanisms?
In pancreatic zymogen granule membranes, this compound enhances Cl⁻ conductance, which becomes rate-limiting for KCl flux. Researchers use osmotic lysis assays with valinomycin (a K⁺ ionophore) to quantify the effect of this compound on ion gradients, revealing its role in modulating ATP-sensitive ion channels .
Advanced Research Questions
Q. How can this compound resolve conformational dynamics in enzyme structural studies?
this compound is used in X-ray crystallography to trap enzymes in specific states. For instance, in the LpxK kinase, this compound binding stabilizes a "closed" conformation, allowing visualization of the active site via simulated annealing omit maps. This reveals hydrogen-bonding networks between this compound and catalytic residues, critical for understanding substrate recognition .
Q. What experimental designs address contradictory data on this compound's effects in mutant enzyme studies?
Mutagenesis combined with ATPase activity assays can clarify discrepancies. In SERCA mutants like R489A, this compound increases enzyme stability by 300% (half-life from 19.03 to 84.32 minutes), while other mutants (e.g., E771Q) show no stabilization. Such data highlight residue-specific roles in ATP binding and suggest compensatory mechanisms in catalytic domains .
Q. How does this compound differentiate between ATP hydrolysis-dependent and -independent processes in transcriptional regulation?
In RNA polymerase I studies, this compound supports elongation but not initiation, as it lacks a hydrolyzable γ-phosphate. By comparing transcription efficiency with ATP/AMP-PNP (another analog), researchers confirm that initiation requires γ-phosphate cleavage, while elongation depends on β-phosphate integrity .
Q. What pharmacological insights are gained from this compound's resistance to degradation?
In bladder smooth muscle studies, this compound induces stronger contractions than ATP due to its slow degradation. Its stereoisomer, L-AMP-PCP, is even more potent and degradation-resistant, making it a tool to probe purinergic receptor signaling without interference from metabolic byproducts .
Methodological Considerations
- Concentration Optimization : this compound efficacy varies by system. For SERCA, 1 mM this compound suffices for stabilization , while plant studies use 0.1–1.0 mM to titrate stomatal responses .
- Controls : Include ATP-treated and untreated groups to distinguish specific inhibition from general toxicity.
- Structural Studies : Pair this compound with cryo-EM or crystallography to resolve trapped conformational states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
